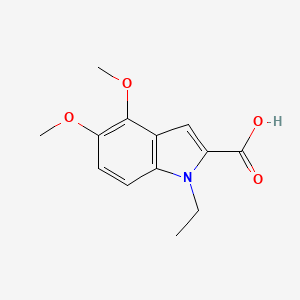![molecular formula C13H17N3 B6330526 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240573-14-1](/img/structure/B6330526.png)
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C13H17N3. It has a molecular weight of 215.3 . The compound appears as a yellow to brown powder or crystals or liquid .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through multi-step procedures . For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a yellow to brown powder or crystals or liquid . It has a molecular weight of 215.3 .Wissenschaftliche Forschungsanwendungen
3-MPMBN is a useful reagent in organic synthesis and is commonly used in the synthesis of new compounds. It is also used as a catalyst in organic reactions, such as the synthesis of amides and esters. Furthermore, it is used as a tool for studying the mechanism of action and biochemical and physiological effects of drugs.
Wirkmechanismus
3-MPMBN acts as an inhibitor of enzymes involved in the biosynthesis of certain molecules. Specifically, it inhibits the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which is involved in the biosynthesis of mevalonate. Inhibition of this enzyme leads to a decrease in the production of mevalonate, which in turn leads to a decrease in the production of other molecules, such as cholesterol and isoprenoids.
Biochemical and Physiological Effects
The inhibition of 3-hydroxy-3-methylglutaryl-CoA reductase by 3-MPMBN leads to a decrease in the production of mevalonate, which in turn leads to a decrease in the production of other molecules, such as cholesterol and isoprenoids. This decrease in the production of these molecules can have various biochemical and physiological effects, such as a decrease in the levels of cholesterol in the body and a decrease in the production of hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-MPMBN as a reagent in organic synthesis has several advantages. It is relatively easy to synthesize and is highly pure. Furthermore, it is a versatile reagent that can be used in a variety of organic reactions. However, there are some limitations to its use in lab experiments. For example, it is a relatively expensive reagent and its use can lead to the formation of hazardous byproducts.
Zukünftige Richtungen
There are several potential future directions for the use of 3-MPMBN. For example, it could be used to study the biochemical and physiological effects of drugs in more detail. Furthermore, it could be used to develop new compounds with improved properties. Additionally, it could be used to develop new catalysts for organic reactions. Finally, it could be used to develop new methods for synthesizing compounds with improved yields and purity.
Synthesemethoden
3-MPMBN can be synthesized by the reaction of 2-methylpiperazine with benzoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. This method yields a product with a high degree of purity and is relatively easy to perform.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2-methylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-15-5-6-16(11)10-13-4-2-3-12(7-13)8-14/h2-4,7,11,15H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNQYMLBACSKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)

![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)


![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)
![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)